1-(3-Chloro-2-methylpropyl)-2-methylbenzene
Description
Key Nomenclature Considerations:
- Alphabetical Priority : Although “chloro” precedes “methyl” alphabetically, the complex substituent (3-chloro-2-methylpropyl) is treated as a single entity.
- Lowest Locant Rule : The benzene ring is numbered to assign the lowest possible locants (1 and 2) to the substituents.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₅Cl | |
| Molecular Weight | 182.69 g/mol | |
| SMILES | CC1=CC=CC=C1CC(C)CCl | |
| InChI Key | RXYBNVYCZVETGH-UHFFFAOYSA-N |
Structural Isomerism and Positional Specificity of Substituents
Structural isomerism in this compound arises from two factors: positional isomerism on the benzene ring and branching variations in the alkyl halide chain.
Positional Isomerism:
- If the methyl group were at position 3 instead of 2, the compound would be named 1-(3-chloro-2-methylpropyl)-3-methylbenzene . However, this violates the lowest locant rule, as the sum of substituent positions (1 + 3 = 4) exceeds the original sum (1 + 2 = 3).
- Alternative numbering schemes (e.g., assigning the propyl group to position 3) are invalid due to higher locant values.
Alkyl Chain Branching Isomerism:
- The 3-chloro-2-methylpropyl group could theoretically adopt alternative configurations, such as 2-chloro-3-methylpropyl. However, such isomers would differ in IUPAC names and physical properties.
X-ray Crystallographic Analysis and Molecular Geometry
While X-ray crystallographic data for this specific compound is not publicly available, its molecular geometry can be inferred from analogous structures:
- Benzene Ring : Planar with sp²-hybridized carbons and delocalized π-electrons.
- Substituent Effects :
- Bond Angles :
Comparative Analysis of Common vs. Systematic Nomenclature Practices
The systematic IUPAC name for this compound eliminates ambiguity inherent in common naming practices:
Common Nomenclature Pitfalls:
Advantages of Systematic Naming:
- Precision : Explicitly defines substituent positions and branching.
- Universality : Facilitates global communication among chemists without reliance on regional conventions.
Properties
Molecular Formula |
C11H15Cl |
|---|---|
Molecular Weight |
182.69 g/mol |
IUPAC Name |
1-(3-chloro-2-methylpropyl)-2-methylbenzene |
InChI |
InChI=1S/C11H15Cl/c1-9(8-12)7-11-6-4-3-5-10(11)2/h3-6,9H,7-8H2,1-2H3 |
InChI Key |
RXYBNVYCZVETGH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CC(C)CCl |
Origin of Product |
United States |
Preparation Methods
Alkylation of Benzene via Friedel-Crafts Reaction
Method Overview:
The foundational approach involves the Friedel-Crafts alkylation of benzene with a suitable chlorinated alkyl precursor, typically 3-chloro-2-methylpropyl chloride or an equivalent derivative, in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). This method is well-documented for synthesizing alkylbenzenes with specific substitution patterns.
- Catalyst: AlCl₃ (1.1 equivalents)
- Solvent: Anhydrous conditions, often in dichloromethane or carbon disulfide
- Temperature: Typically 0–25°C to control polyalkylation
- Procedure: Benzene is slowly added to a mixture of the chlorinated alkyl halide and catalyst under inert atmosphere, followed by stirring until completion.
Reaction Scheme:
$$ \text{C}6\text{H}6 + \text{Cl–(CH}2\text{)}3\text{–CH(CH}3\text{)}2 \xrightarrow{\text{AlCl}_3} \text{1-(3-Chloro-2-methylpropyl)-2-methylbenzene} $$
Multi-Step Synthesis via Halogenation and Grignard Reactions
Method Overview:
A more controlled synthesis involves initial preparation of the chlorinated alkyl side chain, followed by attachment to benzene via Grignard reagents, as outlined in patent DK173843B1. The process involves:
Step 1: Synthesis of 3-chloro-2-methylpropyl magnesium halide (Grignard reagent) from 2,6-dichlorotoluene or 2-brom-6-chlorotoluene, using magnesium turnings in anhydrous ether solvents.
Step 2: Cross-coupling of the Grignard reagent with halogenated benzene derivatives in the presence of catalytic nickel or palladium complexes, facilitating carbon-carbon bond formation.
Step 3: Purification and isolation via vacuum distillation.
- Magnesium turnings in dry ether at ambient temperature
- Catalytic amounts of Ni(II) acetylacetonate or Pd catalysts
- Inert atmosphere (nitrogen or argon)
- Elevated temperature (~50°C) during coupling
Yields and Optimization:
Reported yields are approximately 83-89%, with reaction times extending up to 23 hours for optimal conversion.
Direct Chlorination of Methyl-Substituted Benzene Derivatives
Method Overview:
An alternative route involves selective chlorination of methyl-substituted benzene compounds, such as toluene derivatives, followed by side-chain functionalization. This method is less specific but useful for bulk production.
- Step 1: Chlorination of methylbenzene under controlled conditions to introduce the chloromethyl group.
- Step 2: Side-chain oxidation or substitution to introduce the 3-chloro-2-methylpropyl group.
- Chlorinating agents: Cl₂ or SO₂Cl₂
- Catalysts: UV light or FeCl₃ to promote radical chlorination
- Temperature: Controlled to prevent polychlorination
Limitations:
Selectivity issues may arise, requiring subsequent purification steps.
Comparative Analysis of Preparation Methods
| Method | Advantages | Disadvantages | Typical Yield | Suitability |
|---|---|---|---|---|
| Friedel-Crafts Alkylation | Simple, well-established | Polyalkylation risk, regioselectivity issues | Moderate to high | Laboratory scale, industrial scale with optimization |
| Grignard Coupling | High selectivity, versatile | Requires rigorous anhydrous conditions | 83-89% | Industrial, complex molecules synthesis |
| Direct Chlorination | Cost-effective | Low selectivity, over-chlorination | Variable | Bulk production, less precise |
In-Depth Research Findings
- Patents and Literature:
Patent DK173843B1 illustrates a multi-step process emphasizing Grignard reagent formation and cross-coupling with halogenated benzenes, achieving high yields and purity. - Reaction Mechanisms:
The key step involves nucleophilic attack by the Grignard reagent on a halogenated aromatic, facilitated by transition metal catalysts, which significantly enhances regioselectivity and yield. - Process Optimization: Reaction parameters such as temperature, catalyst loading, and solvent choice are critical. For instance, the use of nickel (II) acetylacetonate at 0.02-0.04 mol% in inert solvents like tetrahydrofuran (THF) improves coupling efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloro-2-methylpropyl)-2-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH), ammonia (NH3), and thiols. These reactions typically occur under basic conditions.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or neutral conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly employed.
Major Products Formed
Substitution Reactions: Products include alcohols, amines, and thiols.
Oxidation Reactions: Products include alcohols, aldehydes, and carboxylic acids.
Reduction Reactions: The major product is the corresponding hydrocarbon.
Scientific Research Applications
1-(3-Chloro-2-methylpropyl)-2-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is conducted to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-2-methylpropyl)-2-methylbenzene involves its interaction with specific molecular targets. The chlorine atom in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. These derivatives can interact with biological molecules, potentially affecting biochemical pathways and cellular functions.
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following table summarizes key structural analogs and their properties:
Biological Activity
1-(3-Chloro-2-methylpropyl)-2-methylbenzene, also known as Chloromethyl-2-methylpropylbenzene , is a compound of interest in various biological studies due to its potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on different biological systems, and relevant case studies.
- Molecular Formula : C11H15Cl
- Molecular Weight : 198.70 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The compound may exhibit the following mechanisms:
- Receptor Modulation : It can bind to specific receptors, potentially influencing signaling pathways related to cell growth and apoptosis.
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic processes, leading to altered cellular functions.
Antiproliferative Activity
Research has shown that this compound exhibits antiproliferative effects in various cancer cell lines. For instance, studies have reported IC50 values indicating the concentration required to inhibit cell proliferation by 50%:
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-435 | 14.7 |
| HeLa | 89.1 |
| A549 | 130 |
These findings suggest that the compound may be effective in targeting specific cancer types, making it a candidate for further development in cancer therapy.
Microtubule Depolymerization
The compound has also been evaluated for its effects on microtubule dynamics. At a concentration of 10 µM, it was found to cause significant microtubule depolymerization, which is crucial for its antiproliferative activity. The EC50 values for microtubule depolymerization were determined, indicating a cytotoxic mechanism primarily dependent on microtubule integrity.
Case Studies
Several case studies have highlighted the biological activity of this compound:
- In Vitro Cancer Studies : In a study involving MDA-MB-435 cells, the compound demonstrated significant inhibition of cell growth and induced apoptosis through caspase activation pathways.
- Toxicological Assessments : Toxicity evaluations have shown that while the compound exhibits promising anticancer properties, it also presents certain cytotoxic effects on normal cell lines at higher concentrations.
Safety and Regulatory Considerations
Due to its biological activity, safety assessments are critical. The compound has been subjected to various toxicity tests under regulatory frameworks such as REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) and TSCA (Toxic Substances Control Act). These assessments help determine safe handling practices and potential hazards associated with exposure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
